Dracoflavan C2
Overview
Description
Dracoflavan C2 is a compound with the molecular formula C33H30O6 . It is one of the constituents of Dragon’s Blood, a resin produced by plants of the genus Daemonorops .
Synthesis Analysis
The structure and stereochemistry of Dracoflavan C2 were established by chemical degradation and extensive NMR analysis . The mechanism of formation common to other constituents of the resin involves oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .Molecular Structure Analysis
The molecular structure of Dracoflavan C2 is characterized by a complex arrangement of atoms and bonds. The IUPAC name for Dracoflavan C2 is (1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol .Chemical Reactions Analysis
The formation of Dracoflavan C2 involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .Physical And Chemical Properties Analysis
Dracoflavan C2 has a molecular weight of 522.6 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 4 .Scientific Research Applications
Phytochemical Properties and Biofilm Assessment
Dracoflavan C2, derived from "dragon's blood tree" (Dracaena draco L. ssp. draco), has been studied for its phytochemical properties and potential anti-staphylococcal biofilm activities. An investigation into the acetonic extracts of its red resin revealed flavonoids including flavans, homoisoflavans, and homoisoflavanones. Although these extracts showed limited activity against free-living forms of staphylococci, they demonstrated significant effectiveness in preventing biofilm formation by Staphylococcus aureus at certain concentrations (Stefano, Pitonzo, & Schillaci, 2014).
Flavonoid Diversity and Cytotoxicity
The diversity of flavonoids in Daemonorops draco, including Dracoflavan C2, has been extensively studied. New flavonoids, including dimeric proanthocyanidins, flavans, and arylbenzofurans, were identified. These compounds were evaluated for their cytotoxicity against the HepG2 cell line, with some exhibiting modest cytotoxic activity (Wang et al., 2020).
Selective Inhibition of Enzymes
Research has indicated that Dracoflavan C2 acts as a selective noncompetitive inhibitor of α-amylase. This compound was identified as effective in inhibiting pancreatic α-amylase, with distinct kinetic properties and selectivity towards different α-amylases. The phenolic group on the A-ring of Dracoflavan C2 was found to be key for its activity (Toh et al., 2015).
Rapid Flavonoid-Focused Sub-Chemome Characterization
The chemical composition of flavonoids in Draconis Sanguis, including Dracoflavan C2, was characterized using advanced techniques like ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. This study provided insights into the complex flavonoid composition of Draconis Sanguis, contributing to a better understanding of its pharmacological potential (Zhao et al., 2023).
Biomimetic Synthesis and Biological Origin
The biomimetic synthesis of complex flavonoids from Daemonorops "Dragon's Blood," including Dracoflavan C2, has been explored to understand their relative configurations and biogenesis. This research highlights the significance of biomimetic synthesis in elucidating the natural origin and properties of such complex flavonoids (Schmid & Trauner, 2017).
New Flavans and Structural Analysis
The discovery of new flavans in dragon's blood from Daemonorops draco, including Dracoflavan C2, has contributed to the understanding offlavan structure and biogenetic pathways. These studies using NMR spectroscopy have shed light on the molecular structures and potential therapeutic applications of these flavans, which are unique to D. draco (Hao et al., 2015).
Antiproliferative Activity of Flavonoids
Investigations into the antiproliferative activity of flavonoids, including Dracoflavan C2, have shown their potential in cancer treatment. The sequential methoxylation state of the flavonoid structure was found to influence this activity, offering insights into their application in medicinal chemistry and oncology (Moghaddam et al., 2012).
Anti-inflammatory, Pro-proliferative, and Antimicrobial Potentials
The compounds isolated from Daemonorops draco, including Dracoflavan C2, exhibit significant anti-inflammatory, pro-proliferative, and antimicrobial activities. This research underscores the potential of these compounds in wound healing and infection control (Ticona et al., 2020).
Stereochemistry and Biological Activity
The stereochemistry of flavonoidal alkaloids from Dracocephalum rupestre has been explored, providing valuable information on their biological activities and potential therapeutic applications. Understanding the stereochemistry of these compounds, including Dracoflavan C2, is crucial for their effective use in pharmacology (Ren et al., 2008).
Antioxidative and Anti-inflammatory Effects
Dracoflavan C2 and related compounds from Draconis Resina have shown antioxidative and anti-inflammatory effects in studies involving mouse macrophage cells. These findings support the traditional use of these compounds in various medical applications, especially in treating chronic inflammatory diseases (Yi et al., 2008).
properties
IUPAC Name |
(1S,5S,13R)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBRLKTMULEGI-UCSIYHMKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@]3(C[C@@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dracoflavan C2 | |
CAS RN |
194794-50-8 | |
Record name | Dracoflavan C2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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